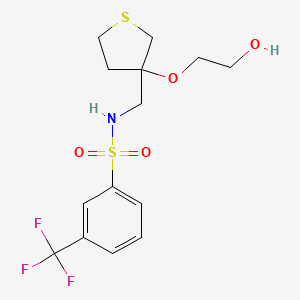

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO4S2/c15-14(16,17)11-2-1-3-12(8-11)24(20,21)18-9-13(22-6-5-19)4-7-23-10-13/h1-3,8,18-19H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRFGRKCEMBBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties. The sulfamoyl group is particularly noted for its interaction with enzymes and receptors involved in microbial resistance mechanisms, suggesting that this compound could serve as a potential antimicrobial agent .

Anti-inflammatory Properties

The presence of the hydroxyethoxy group may contribute to the anti-inflammatory effects observed in related compounds. Studies have demonstrated that thiophene derivatives can inhibit the production of pro-inflammatory cytokines, reducing inflammation in various models .

Case Studies and Research Findings

-

Inhibition of Type III Secretion System (T3SS) :

A study focused on targeting virulence factors in Gram-negative bacteria found that compounds similar to this compound effectively inhibited T3SS activity, which is crucial for bacterial pathogenicity . -

Antiviral Activity :

While specific antiviral data for this compound is limited, related sulfamoyl compounds have exhibited inhibitory effects against viral replication in various assays. The structural features of this compound may allow it to interact effectively with viral proteins, leading to reduced viral load in infected cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Interaction : The hydroxyethoxy moiety could enhance binding to biological receptors, increasing the compound's efficacy.

- Solubility Enhancement : Improved solubility due to the hydroxyethoxy group may lead to better absorption and distribution within biological systems.

Summary of Findings

Scientific Research Applications

Based on the search results, here's what is known about compounds containing the "N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)" group:

General Information:

- Molecular Fragments: The "N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)" group, when combined with other chemical moieties, can form compounds with potential biological activities. The presence of a tetrahydrothiophene moiety can enhance lipophilicity and biological interactions. A hydroxyethoxy group may influence solubility and bioavailability.

Examples of Compounds and Their Applications:

- Methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate:

- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide:

- 3-(2-bromophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide:

- This compound combines a bromophenyl moiety with a tetrahydrothiophene and a hydroxyethoxy group.

- It is a synthetic derivative with potential biological activities in pharmacology and medicinal chemistry.

- Molecular Formula: C16H22BrNO3S

- Molecular Weight: 388.32

- N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide:

- Chemistry: It can be a building block for synthesizing more complex molecules and a reagent in organic synthesis.

- Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

- Medicine: Research focuses on its potential therapeutic effects and its role as a pharmacological tool.

- It may exert biological effects through enzyme inhibition, receptor modulation, or antioxidant activity.

- Related Oxalamide Derivatives:

- N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

- N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Potential Mechanisms of Action and Biological Activity:

- Enzyme Inhibition: Compounds with this group have shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation: The presence of a bromophenyl group may enhance binding affinity to certain receptors, potentially affecting signaling pathways.

- Antioxidant Activity: Some derivatives may possess antioxidant properties, protecting cells from oxidative stress.

- Anti-diabetic research: Some sulfonamide derivatives are being explored for managing type 2 diabetes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the benzenesulfonamide scaffold but differ in substituents, leading to variations in properties:

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydroxyethoxy group in the target compound may confer better solubility than analogs with purely alkyl or aryl substituents (e.g., N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.